molecular formula C6H10Cl2O B1432754 4-Chlorohexanoyl Chloride CAS No. 99585-00-9

4-Chlorohexanoyl Chloride

Cat. No.: B1432754
CAS No.: 99585-00-9
M. Wt: 169.05 g/mol
InChI Key: NLMAMSOFICKDPA-UHFFFAOYSA-N
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Description

4-Chlorohexanoyl Chloride is a chemical compound belonging to the class of acyl chlorides. It is a colorless liquid with a pungent odor and is commonly used in various industrial and scientific applications. The molecular formula of this compound is C6H10Cl2O, and it has a molecular weight of 169.05 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorohexanoyl Chloride can be synthesized through the chlorination of hexanoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where hexanoic acid reacts with thionyl chloride to form this compound along with the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and efficient distillation techniques to separate and purify the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorohexanoyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-chlorohexanoic acid and hydrogen chloride.

    Reduction: It can be reduced to 4-chlorohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis.

    Hydrolysis: Water or aqueous solutions are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Major Products Formed:

    Amides, esters, and thioesters: from nucleophilic substitution reactions.

    4-Chlorohexanoic acid: from hydrolysis.

    4-Chlorohexanol: from reduction

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • 4-Chlorohexanoyl Chloride is widely used as a building block in organic synthesis. It participates in nucleophilic substitution reactions where it reacts with amines, alcohols, and thiols to form amides, esters, and thioesters respectively. This reactivity makes it crucial for synthesizing complex molecules in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

CompoundStructure VariationApplication
This compoundCl at the 4th positionIntermediate for various organic compounds
6-Chlorohexanoyl ChlorideCl at the 6th positionUsed in specific syntheses of intermediates
4-Chlorobutyryl ChlorideShorter carbon chainSimilar applications but less versatile

Biological Applications

Modification of Biomolecules

  • In biological research, this compound is employed to modify biomolecules for studying enzyme mechanisms and protein interactions. Its ability to acylate amino acids allows researchers to investigate protein functionality and interactions more effectively .

Case Study: Enzyme Mechanism Studies

  • A study demonstrated the use of this compound to acylate specific amino acid residues in enzymes, facilitating the understanding of catalytic mechanisms. This application is vital for drug design and development as it helps elucidate enzyme-substrate interactions.

Pharmaceutical Applications

Precursor in Drug Development

  • The compound serves as a precursor in synthesizing active pharmaceutical ingredients (APIs). Its reactivity allows for the formation of various drug derivatives that can exhibit enhanced therapeutic properties .

Example: N-Acylated Ciprofloxacin Derivatives

  • Research has shown that N-acylated ciprofloxacin derivatives synthesized using this compound exhibit improved antimicrobial activity compared to their parent compounds. This highlights its significance in developing new antibiotics .

Industrial Applications

Production of Specialty Chemicals

  • In industry, this compound is used to produce specialty chemicals, polymers, and coatings. Its unique properties allow it to serve as a reactive agent in polymerization processes, leading to materials with desirable characteristics .

Case Study: Epoxy Resin Production

  • The compound can be utilized in producing epoxy resins through its conversion into chlorohydrins, which are precursors for epoxy monomers. This process enhances the efficiency of resin production while maintaining high selectivity .

Mechanism of Action

The mechanism of action of 4-Chlorohexanoyl Chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on biomolecules such as proteins and nucleic acids. The pathways involved in its reactions are typically nucleophilic acyl substitution mechanisms .

Comparison with Similar Compounds

    6-Chlorohexanoyl Chloride: Similar in structure but with the chlorine atom at the 6th position instead of the 4th.

    4-Chlorobutyryl Chloride: A shorter chain analog with the chlorine atom at the 4th position.

    5-Chlorovaleroyl Chloride: Another analog with the chlorine atom at the 5th position.

Uniqueness: 4-Chlorohexanoyl Chloride is unique due to its specific reactivity and position of the chlorine atom, which influences its chemical behavior and applications. Its distinct properties make it suitable for specific synthetic routes and industrial applications that other similar compounds may not efficiently perform .

Biological Activity

4-Chlorohexanoyl chloride is an acyl chloride compound that has garnered attention for its potential biological activities, particularly in the context of its application in medicinal chemistry and as a building block in the synthesis of bioactive molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, implications in quorum sensing, and related case studies.

This compound (C6H10ClO) is characterized by the presence of a chlorine atom at the fourth carbon of the hexanoyl chain. Its structure allows it to participate in various chemical reactions, particularly acylation processes, which are crucial for synthesizing more complex organic compounds.

Quorum Sensing Modulation

Recent studies have indicated that halogenated acyl chlorides, including this compound, can act as modulators of quorum sensing (QS) in bacteria. Quorum sensing is a communication system that bacteria use to coordinate behavior based on population density. In particular, this compound has been investigated for its ability to interfere with the signaling pathways of gram-negative bacteria such as Pseudomonas aeruginosa.

  • Inhibition of Virulence Factors : The compound may inhibit the production of virulence factors by disrupting the QS signaling pathways. This disruption can lead to reduced biofilm formation and lower pathogenicity in bacterial infections .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound has shown promising results in inhibiting the growth of certain gram-negative bacteria, suggesting its potential utility as an antibacterial agent.

Study on QS Inhibition

A study examined the effects of various halogenated acyl chlorides on QS in Pseudomonas aeruginosa. It was found that compounds like this compound could significantly inhibit QS-mediated behaviors, such as pyocyanin production and biofilm formation. The study utilized a series of assays to quantify the inhibition effects and established dose-response relationships .

Occupational Exposure Incident

An incident involving chloroacetyl chloride highlighted the potential dangers associated with exposure to chlorinated acyl chlorides. While this case specifically dealt with chloroacetyl chloride, it underscores the need for caution when handling similar compounds due to their reactive nature and potential for causing severe health issues upon exposure .

Research Findings

Study Findings Implications
Study on QS InhibitionThis compound inhibited pyocyanin production in Pseudomonas aeruginosaPotential therapeutic applications in treating bacterial infections
Occupational Exposure CaseSevere health impacts observed from exposure to chlorinated acyl chloridesEmphasizes safety measures required when handling these compounds

Q & A

Basic Research Questions

Q. How can researchers safely handle and store 4-Chlorohexanoyl Chloride in laboratory settings?

  • Methodological Answer : Use chemical fume hoods and personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles. Store in a cool, dry, well-ventilated area away from moisture and incompatible substances (e.g., bases, oxidizing agents). Regularly inspect containers for leaks or degradation, and use secondary containment to mitigate spills .

Q. What are the key spectroscopic techniques for characterizing this compound?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the presence of the chlorohexanoyl backbone and chlorinated carbon. Compare chemical shifts with NIST reference data .
  • FT-IR : Identify characteristic C=O (1760–1800 cm1^{-1}) and C-Cl (550–850 cm1^{-1}) stretching bands.
  • Mass Spectrometry : Use EI-MS to verify molecular ion peaks (M+^+) and fragmentation patterns consistent with the structure .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Chlorination of Hexanoyl Chloride : React hexanoyl chloride with chlorine gas in the presence of a radical initiator (e.g., AIBN) under controlled temperatures (40–60°C). Monitor reaction progress via TLC or GC-MS .
  • Alternative Route : Treat 4-chlorohexanoic acid with thionyl chloride (SOCl2_2) under reflux. Purify via fractional distillation under reduced pressure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer :

  • Systematic Review : Conduct a meta-analysis of peer-reviewed studies (e.g., EPA guidelines in ) to identify variables causing discrepancies (e.g., solvent polarity, temperature).
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and validate results using orthogonal analytical methods (e.g., HPLC vs. GC for purity assessment) .
  • Statistical Analysis : Apply ANOVA or t-tests to compare datasets, accounting for outliers and experimental error margins .

Q. What strategies optimize the use of this compound in peptide coupling reactions?

  • Methodological Answer :

  • Activation Protocols : Pre-activate carboxylic acids using this compound with a tertiary amine (e.g., DIPEA) in dichloromethane at 0–4°C to minimize side reactions.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amino groups.
  • Kinetic Monitoring : Track coupling efficiency via 19^{19}F NMR (if fluorinated substrates are used) or LC-MS to quantify unreacted starting materials .

Q. How can computational modeling predict the environmental fate of this compound?

  • Methodological Answer :

  • QSAR Models : Apply quantitative structure-activity relationship (QSAR) tools to estimate biodegradation half-lives and ecotoxicity parameters.
  • Molecular Dynamics Simulations : Simulate hydrolysis pathways in aqueous environments to identify degradation products (e.g., 4-chlorohexanoic acid). Validate predictions with experimental HPLC-UV data under varying pH and temperature conditions .

Q. Data Presentation and Analysis Guidelines

  • Tables : Include raw spectral data (e.g., NMR shifts, IR peaks) alongside reference values for transparency. Use error margins to indicate measurement precision .
  • Figures : Plot reaction yields vs. temperature/pH to identify optimal conditions. Use box plots for comparative analysis of contradictory datasets .
  • Supplemental Materials : Archive large datasets (e.g., computational outputs) in repositories like Figshare or Zenodo, adhering to FAIR principles .

Properties

IUPAC Name

4-chlorohexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl2O/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMAMSOFICKDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorohexanoyl Chloride
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4-Chlorohexanoyl Chloride
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4-Chlorohexanoyl Chloride
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4-Chlorohexanoyl Chloride
4-Chloro-3-methylhexanoic acid
Reactant of Route 5
4-Chlorohexanoyl Chloride
Reactant of Route 6
4-Chlorohexanoyl Chloride

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